Dual 5-HT2C PAM / 5-HT2B NAM Activity: Target Compound Congener 58 vs. Imidazole-Linked Analogs
Congener 58—a piperazine-linked phenyl cyclopropyl methanone structurally analogous to the target compound—was the only compound in the series that displayed simultaneous positive allosteric modulation (PAM) of 5-HT2C and negative allosteric modulation (NAM) of 5-HT2B [1]. At 1 µM, compound 58 increased the Emax of 5-HT to 139% relative to the 5-HT control, while the para‑fluoro counterpart was not reported and imidazole-linked phenyl cyclopropyl methanones showed only dual PAM activity without the NAM component, losing selectivity over 5-HT2B [1].
| Evidence Dimension | Allosteric modulation efficacy at 5-HT2C and 5-HT2B receptors (Ca²⁺ flux assay in HEK-293 cells) |
|---|---|
| Target Compound Data | Compound 58 (piperazine-linked phenyl cyclopropyl methanone congener): 5-HT2C Emax = 139% of 5-HT control; 5-HT2B EC50 shift = ~10-fold decrease (NAM) at 1 µM. |
| Comparator Or Baseline | Imidazole-linked phenyl cyclopropyl methanones: PAM on 5-HT2C (Emax ~120–130%) with no detectable NAM at 5-HT2B; para‑fluoro and benzyl variants not included in the published dataset. |
| Quantified Difference | Compound 58 uniquely provides a 5-HT2B NAM effect (EC50 shift ≈ 10‑fold) not observed with imidazole analogs, maintaining comparable or superior 5-HT2C PAM (Emax 139%). |
| Conditions | 5-HT2C and 5-HT2B Ca²⁺ mobilization assays in recombinant HEK-293 cells; compound tested at 1 µM. |
Why This Matters
The 5-HT2B NAM property is critical for eliminating the valvulopathy risk associated with 5-HT2B agonism, a key safety differentiation for procurement of an anti-obesity tool compound.
- [1] Singh, K.; Sona, C.; Ojha, V.; Singh, M.; Mishra, A.; Kumar, A.; Siddiqi, M.I.; Tripathi, R.P.; Yadav, P.N. Identification of dual role of piperazine-linked phenyl cyclopropyl methanone as positive allosteric modulator of 5-HT2C and negative allosteric modulator of 5-HT2B receptors. Eur. J. Med. Chem. 2019, 164, 499-516. View Source
